4-(3-Chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxamide
Overview
Description
4-(3-Chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxamide is a useful research compound. Its molecular formula is C18H15ClN4O4 and its molecular weight is 386.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
E57KPC57F2, also known as DescyclopropylLenvatinib or ME-88, is a receptor tyrosine kinase inhibitor . It primarily targets the vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4) . These receptors play a crucial role in angiogenesis, a process that allows the growth of new blood vessels from pre-existing vessels, which is essential for tumor growth and metastasis.
Mode of Action
E57KPC57F2 interacts with its targets (VEGF receptors) by inhibiting their kinase activities . This inhibition prevents the activation of the VEGF signaling pathway, which is responsible for promoting angiogenesis. By blocking this pathway, E57KPC57F2 can effectively reduce the growth and spread of cancer cells.
Biochemical Pathways
The primary biochemical pathway affected by E57KPC57F2 is the VEGF signaling pathway . This pathway is crucial for angiogenesis, and its inhibition leads to reduced blood supply to the tumor, thereby limiting its growth and spread. The drug may also affect other pathways implicated in tumor growth and progression, including the fibroblast growth factor (FGF) receptors FGFR1, 2, 3, and 4; the platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET .
Pharmacokinetics
Based on the pharmacokinetics of lenvatinib, a similar compound, it can be inferred that e57kpc57f2 is likely to be well-absorbed following oral administration . It is expected to be metabolized extensively prior to excretion . Exposure to E57KPC57F2 is increased in patients with severe hepatic impairment, indicating that dose reduction must be considered for those patients .
Result of Action
The inhibition of VEGF receptors by E57KPC57F2 results in the reduction of angiogenesis, thereby limiting the supply of oxygen and nutrients to the tumor. This leads to a decrease in tumor growth and potentially causes tumor shrinkage .
Action Environment
The action, efficacy, and stability of E57KPC57F2 can be influenced by various environmental factors. These include the physiological environment of the tumor (such as hypoxia or acidity), the presence of other medications, and the patient’s overall health status. For instance, patients with impaired liver function may have increased exposure to E57KPC57F2, necessitating dose adjustments .
Properties
IUPAC Name |
4-[4-(carbamoylamino)-3-chlorophenoxy]-7-methoxyquinoline-6-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O4/c1-26-16-8-14-10(7-11(16)17(20)24)15(4-5-22-14)27-9-2-3-13(12(19)6-9)23-18(21)25/h2-8H,1H3,(H2,20,24)(H3,21,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVQYBKTDGVCTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
417719-51-8 | |
Record name | 4-(4-((Aminocarbonyl)amino)-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0417719518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-((AMINOCARBONYL)AMINO)-3-CHLOROPHENOXY)-7-METHOXY-6-QUINOLINECARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E57KPC57F2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.